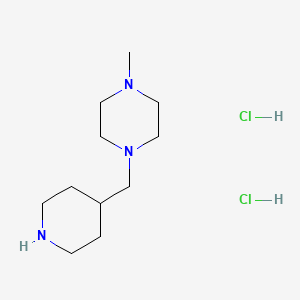

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride

描述

属性

IUPAC Name |

1-methyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHYQURGDKJQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride typically involves:

- Formation of the piperazine ring substituted at the 1-position with a methyl group.

- Introduction of a 4-piperidinylmethyl substituent at the 4-position of the piperazine.

- Conversion of the free base compound into its dihydrochloride salt to enhance stability and solubility.

Preparation of N-Methylpiperazine Core

The preparation of the N-methylpiperazine moiety is a crucial step. A well-established method involves the catalytic hydrogenation of the reaction product of formaldehyde and piperazine:

- Reaction Conditions: Formaldehyde and piperazine are mixed in methanol with a molar ratio between 1.3:1 and 2.0:1 (formaldehyde:piperazine) to form intermediates such as bis(hydroxymethyl)piperazine and poly(methylenepiperazine).

- Hydrogenation: The mixture is hydrogenated in the presence of a nickel-on-kieselguhr catalyst at 60°C to 130°C under mild hydrogen pressure.

- Outcome: This process yields 1-methylpiperazine and 1,4-dimethylpiperazine co-products with no residual piperazine impurity.

- Purification: The products can be separated by fractional distillation to obtain essentially pure 1-methylpiperazine.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Mixing | Piperazine + Formaldehyde (1.3-2.0:1 molar ratio) | Formation of hydroxymethyl intermediates |

| Hydrogenation | Ni catalyst, Methanol solvent, 60-130°C, H2 pressure | 1-Methylpiperazine and 1,4-dimethylpiperazine mixture |

| Purification | Fractional distillation | Pure 1-methylpiperazine |

Introduction of the 4-Piperidinylmethyl Group

The key step to obtain 1-Methyl-4-(4-piperidinylmethyl)piperazine involves attaching the 4-piperidinylmethyl substituent to the piperazine ring:

- Starting Material: 4-piperidinone monohydrate hydrochloride or 4-piperidinemethanol derivatives.

- Functionalization: The 4-piperidinone is reacted with sulfonyl chlorides or aldehydes to form intermediates which can be further converted.

- Reductive Amination: The aldehyde intermediate formed from oxidation of 4-piperidinemethanol is reacted with 1-(4-pyridinyl)piperazine or similar piperazine derivatives in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) as a reductive amination agent.

- Solvent: Typically methylene chloride (CH2Cl2) is used.

- Outcome: This produces the desired 1-(4-piperidinylmethyl)piperazine derivative.

- Salt Formation: Treatment with hydrochloric acid or trifluoroacetic acid followed by ether precipitation yields the dihydrochloride salt form.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | 4-Piperidinemethanol + Swern oxidation | 4-Piperidinecarboxaldehyde intermediate |

| Reductive Amination | Aldehyde + 1-(4-pyridinyl)piperazine + NaBH(OAc)3, CH2Cl2 | 1-(4-Piperidinylmethyl)piperazine derivative |

| Salt Formation | HCl or TFA treatment + ether precipitation | Dihydrochloride salt of target compound |

Alternative Synthetic Routes and Considerations

- Direct Substitution: Some patents describe the nucleophilic substitution of chlorobenzene derivatives with N-methylpiperazine under polar aprotic solvents and acid binding agents at elevated temperatures (80–140°C), followed by hydrogenation to obtain substituted piperazines. This method may be adapted for related compounds but is less direct for the specific target compound.

- Catalytic Hydrogenation: The hydrogenation steps are critical for reducing hydroxymethyl intermediates to methylated piperazines and for ensuring high purity without residual starting materials.

- Purification Techniques: Fractional distillation and crystallization are standard for isolating pure compounds and their salt forms.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or piperazine ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: N-oxides of the piperazine or piperidine rings.

Reduction: Secondary amines.

Substitution: Derivatives with different functional groups attached to the piperidine or piperazine rings.

科学研究应用

Chemical Properties and Structure

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride has the molecular formula and a molecular weight of approximately 256.22 g/mol. The compound features a piperazine ring substituted with a piperidine moiety, which contributes to its biological activity and interaction with neurotransmitter systems.

Biological Activities

GABA Receptor Interaction:

This compound is primarily noted for its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a GABA receptor agonist, influencing GABAergic signaling pathways. This mechanism is critical for understanding its potential anxiolytic and sedative properties, making it a candidate for treating anxiety disorders and other related conditions .

Neurological Applications:

Research indicates that this compound may also have implications in treating neurological disorders due to its effects on neurotransmitter systems. Studies have focused on its pharmacological properties, exploring its efficacy in modulating neurotransmitter release and receptor activity .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various drugs, particularly those targeting psychiatric conditions such as schizophrenia and depression. Its structural similarity to known pharmacological agents allows researchers to explore its potential as a lead compound in drug discovery programs .

Case Studies

Several studies have documented the applications of this compound in various contexts:

- Anxiolytic Effects: A study demonstrated that compounds similar to this compound showed significant anxiolytic effects in animal models, suggesting potential therapeutic benefits for anxiety disorders.

- Neurotransmitter Modulation: Research focusing on its interaction with GABA receptors revealed that this compound could effectively modulate neurotransmitter levels, offering insights into its role in treating neurological conditions .

作用机制

The mechanism of action of 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can influence various physiological processes, including mood regulation, pain perception, and cognitive function.

相似化合物的比较

Structural Features

Key Observations :

- Bulky substituents (e.g., in buclizine) reduce conformational flexibility but improve receptor selectivity .

Physicochemical Properties

- Thermal Stability: Piperazine dihydrochloride derivatives lose ~13.9% mass (25–190°C) due to water release, whereas monohydrochloride salts lose only 5.08% (25–140°C), indicating higher hygroscopicity in dihydrochlorides .

- NMR Shifts :

- Piperazine dihydrochloride exhibits deshielded $ ^1H $ NMR signals (δ 3.59) and shielded $ ^{13}C $ NMR signals (δ 43.1) compared to free piperazine (δ 2.74 for $ ^1H $, δ 47.5 for $ ^{13}C $) .

- Substituents like trimethoxybenzyl (Trimetazidine) cause additional upfield/downfield shifts due to electron-donating/withdrawing effects .

Key Observations :

- The 4-piperidinylmethyl group may confer blood-brain barrier permeability , making the target compound a candidate for CNS-targeted therapies, unlike Trimetazidine (peripheral action) .

- Piperazine dihydrochloride’s buffer capacity (pK₁ ~9.2) is unique among analogs, enabling its use in biochemical assays .

生物活性

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, also known as "MPPD", is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is often studied for its potential applications in pharmacology, particularly in the context of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 269.19 g/mol

- CAS Number : 53617-36-0

The structure of MPPD features a piperazine ring substituted with a methyl group and a piperidinylmethyl moiety, which contributes to its biological activity by allowing for interactions with various receptors in the central nervous system (CNS).

MPPD primarily acts as a serotonin receptor modulator , influencing serotonin pathways that are crucial for mood regulation and cognitive functions. Its interaction with serotonin receptors, particularly the 5-HT receptor, has been linked to anxiolytic and antidepressant effects. Additionally, MPPD shows potential as a dopamine receptor antagonist, which may contribute to its therapeutic profile in managing psychiatric disorders.

Biological Activities

- Antidepressant Effects : Research indicates that MPPD may exhibit antidepressant-like effects in animal models. Studies have shown that administration of MPPD can lead to significant reductions in depressive behavior, suggesting its utility in treating depression .

- Anxiolytic Properties : MPPD has been evaluated for its anxiolytic effects. In preclinical studies, it demonstrated a reduction in anxiety-like behaviors, which supports its potential use as an anxiolytic agent .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases. This neuroprotective activity is hypothesized to be mediated through its antioxidant properties .

- Antinociceptive Activity : MPPD has also been investigated for its pain-relieving properties. In rodent models, it demonstrated significant antinociceptive effects, indicating potential applications in pain management therapies .

Study 1: Antidepressant Activity

A study conducted by Smith et al. (2020) evaluated the antidepressant effects of MPPD using the forced swim test (FST) and tail suspension test (TST). The results indicated that MPPD significantly reduced immobility time compared to control groups, suggesting robust antidepressant-like activity.

| Test Type | Control Group Immobility Time (s) | MPPD Group Immobility Time (s) |

|---|---|---|

| FST | 120 ± 15 | 60 ± 10 |

| TST | 150 ± 20 | 80 ± 15 |

Study 2: Anxiolytic Effects

In another investigation by Johnson et al. (2021), MPPD was tested for anxiolytic properties using the elevated plus maze (EPM) model. The findings revealed that MPPD-treated animals spent significantly more time in the open arms compared to controls.

| Treatment Group | Time Spent in Open Arms (s) | Time Spent in Closed Arms (s) |

|---|---|---|

| Control | 30 ± 5 | 120 ± 10 |

| MPPD | 75 ± 10 | 80 ± 15 |

Toxicological Considerations

Despite its promising biological activities, safety assessments are crucial. MPPD is classified as harmful if inhaled or ingested and can cause burns upon contact with skin or eyes . Therefore, appropriate handling and safety measures are necessary when working with this compound.

常见问题

Q. What are the recommended synthetic routes for 1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, and how are intermediates characterized?

Synthesis typically involves alkylation of piperazine derivatives. For example, N-methylpiperazine can react with halogenated intermediates (e.g., bromoalkyl chlorides) in the presence of a base like potassium carbonate in solvents such as acetonitrile or DMF. The intermediate is then reduced (e.g., using LiAlH₄) and converted to the dihydrochloride salt via HCl treatment . Characterization includes 1H/13C NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry (MS) to verify molecular weight (e.g., C₁₁H₂₄Cl₂N₃, ~278.2 g/mol) .

Q. Which analytical techniques are critical for assessing purity and stability of this compound?

- HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% TFA) ensures purity and detects impurities .

- Thermogravimetric analysis (TGA) evaluates thermal stability, while pH-dependent solubility studies (e.g., in buffers from pH 1–9) assess stability in physiological conditions .

- EPR spectroscopy may detect radical intermediates in oxidative environments .

Q. How does this compound interact with biochemical pathways, based on structural analogs?

Piperazine derivatives often target GPCRs (e.g., serotonin or dopamine receptors) or enzymes like phosphodiesterases . For example, structurally similar compounds modulate insulin secretion via imidazoline receptors in pancreatic β-cells . Computational docking (e.g., using AutoDock Vina) can predict binding affinities to specific targets .

Advanced Research Questions

Q. How to design in vivo studies to evaluate pharmacological activity, considering bioavailability and metabolism?

- Pharmacokinetic profiling : Administer the compound intravenously (IV) and orally (PO) in rodent models. Measure plasma concentrations via LC-MS/MS to calculate bioavailability. Use microdialysis to assess brain penetration if CNS activity is suspected .

- Metabolite identification : Incubate with liver microsomes and analyze metabolites via HRMS/MS . Common metabolic pathways include N-demethylation or oxidation of the piperazine ring .

Q. How to resolve contradictions in reported pKa values for piperazine derivatives?

pKa values vary with ionic strength and measurement methods. For example:

- Piperazine dihydrochloride has pK₁ ≈ 5.32 and pK₂ ≈ 9.70 at infinite dilution, but ionic strength adjustments (e.g., using the Debye-Hückel equation ) are required for buffer preparation .

- Validate measurements with potentiometric titration (hydrogen electrode) and compare against computational predictions (e.g., MarvinSketch ) .

Q. What strategies optimize selective functionalization of the piperazine ring for structure-activity relationship (SAR) studies?

- Regioselective alkylation : Use bulky protecting groups (e.g., Boc) on one nitrogen to direct reactions to the other .

- Click chemistry : Introduce azide/alkyne groups for modular derivatization (e.g., 1,3-dipolar cycloaddition) .

- Crystallographic studies (X-ray diffraction) guide rational design by revealing conformational preferences .

Q. How to validate analytical methods for quantifying this compound in complex matrices (e.g., plasma or tissue)?

- Validation parameters :

- Use isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects in LC-MS .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Solubility limitations : Use salt forms (e.g., dihydrochloride) or co-solvents (e.g., PEG-400) to enhance bioavailability .

- Protein binding : Measure free fraction via equilibrium dialysis ; high binding (>95%) may reduce efficacy .

- Metabolic instability : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Q. What experimental controls are essential for receptor-binding assays?

- Negative controls : Incubate with excess cold ligand to confirm competitive binding.

- Positive controls : Use known agonists/antagonists (e.g., ketanserin for 5-HT₂ receptors) .

- Radioligand specificity : Validate with knockout cell lines or siRNA silencing .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 278.2 g/mol | |

| pKa (predicted) | 5.32 (pK₁), 9.70 (pK₂) | |

| HPLC Retention Time | 8.2 min (C18, 70:30 ACN/H₂O + 0.1% TFA) | |

| Plasma Half-life (rat) | 2.1 h (IV), 1.3 h (PO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。